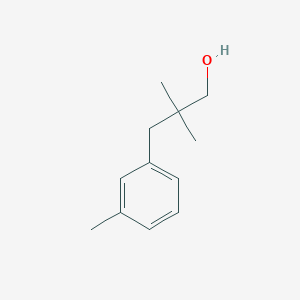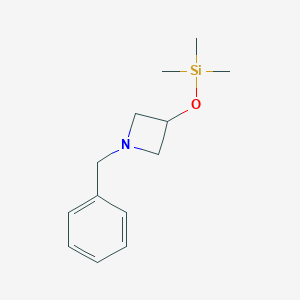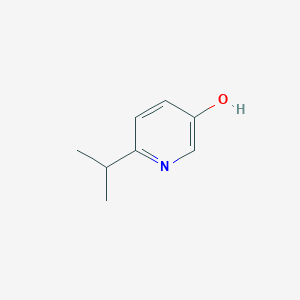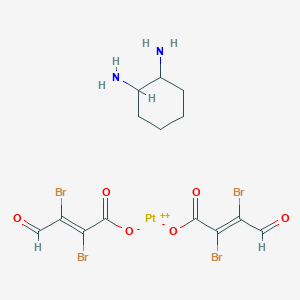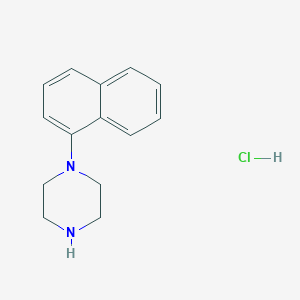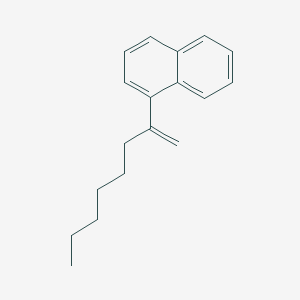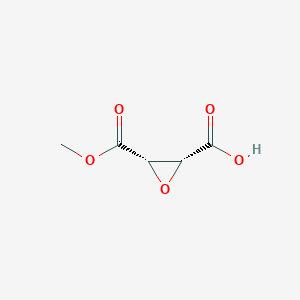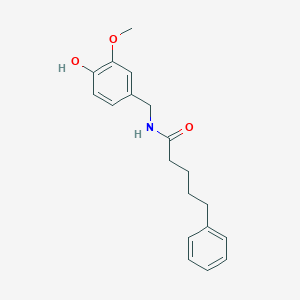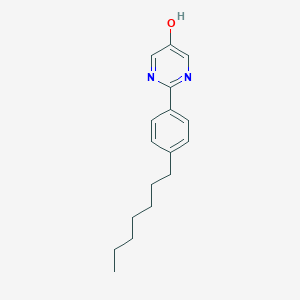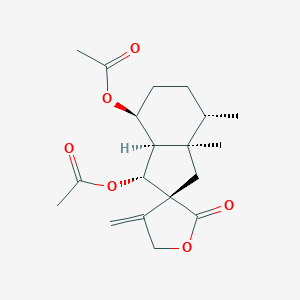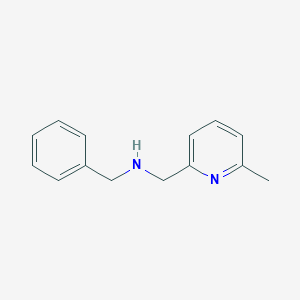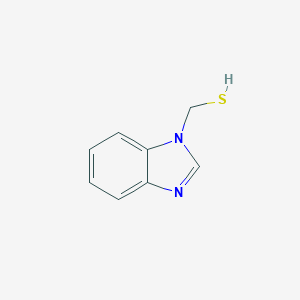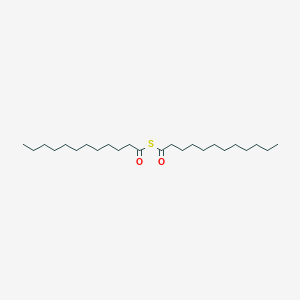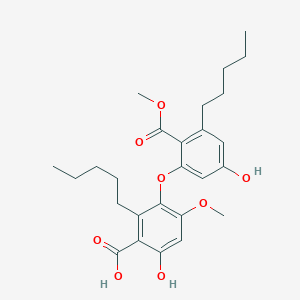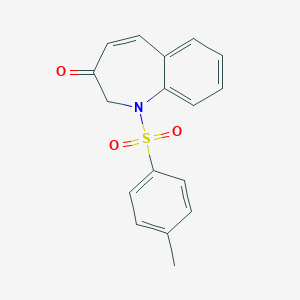
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one, also known as MSB, is a chemical compound with potential therapeutic applications in various fields. It belongs to the class of benzazepine derivatives and has been studied extensively for its pharmacological properties.
作用机制
The mechanism of action of 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one is still under investigation, but it is believed to involve the modulation of specific signaling pathways and the inhibition of enzymes involved in various cellular processes. 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been shown to target the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth and survival. 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has also been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
生化和生理效应
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been shown to have various biochemical and physiological effects, depending on the specific research application. In cancer research, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been found to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been found to modulate the activity of neurotransmitters and improve cognitive function.
实验室实验的优点和局限性
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has several advantages for lab experiments, including its high yield and purity, its availability for further research, and its potential therapeutic applications in various fields. However, there are also limitations to using 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one in lab experiments, including its potential toxicity and the need for further investigation into its mechanism of action.
未来方向
There are several future directions for 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one research, including its potential use in combination therapies for cancer and inflammation, its potential use in the treatment of neurological disorders, and its potential use as a diagnostic tool for specific diseases. Further investigation is needed to fully understand the mechanism of action of 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one and its potential therapeutic applications in various fields.
Conclusion:
In conclusion, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one is a promising chemical compound with potential therapeutic applications in various fields. Its synthesis method has been optimized and validated, making it readily available for further research. 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been shown to have various biochemical and physiological effects, depending on the specific research application. While there are limitations to using 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one in lab experiments, there are also several future directions for 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one research, making it an exciting area of study for scientific research.
合成方法
The synthesis of 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one involves the reaction of 4-methylbenzenesulfonyl chloride with 3-aminobenzophenone in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one in a high yield and purity. This synthesis method has been optimized and validated in various studies, making 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one readily available for further research.
科研应用
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been studied extensively for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In inflammation research, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been shown to modulate the activity of neurotransmitters and improve cognitive function.
性质
CAS 编号 |
19673-37-1 |
|---|---|
产品名称 |
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one |
分子式 |
C17H15NO3S |
分子量 |
313.4 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one |
InChI |
InChI=1S/C17H15NO3S/c1-13-6-10-16(11-7-13)22(20,21)18-12-15(19)9-8-14-4-2-3-5-17(14)18/h2-11H,12H2,1H3 |
InChI 键 |
DTJAFLGZMHVOPH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)C=CC3=CC=CC=C32 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)C=CC3=CC=CC=C32 |
同义词 |
1-[(4-Methylphenyl)sulfonyl]-1H-1-benzazepin-3(2H)-one |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



